molecular formula C11H14ClN3O2 B5234254 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine

Cat. No. B5234254
M. Wt: 255.70 g/mol
InChI Key: SKTYGQGYDUZEPT-UHFFFAOYSA-N
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Description

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, also known as CNMP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor, antibacterial, and antifungal activities. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been found to be effective against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit bacterial growth, and modulate the immune system. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is its versatility. It can be easily synthesized and modified to enhance its biological activity. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine. One area of interest is the development of new derivatives of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine with enhanced biological activity. Moreover, further studies are needed to elucidate the mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine and its potential applications in the treatment of various diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is needed to optimize its use in clinical settings.
Conclusion
In conclusion, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is a promising compound with a wide range of potential applications in medicinal chemistry. Its synthesis method is simple and yields high purity and yield, making it suitable for large-scale production. 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to exhibit potent antitumor, antibacterial, and antifungal activities, and its low toxicity makes it a potentially safe and effective therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.

Synthesis Methods

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine can be synthesized by reacting 2-chloro-6-nitroaniline with 4-methylpiperazine in the presence of a catalyst. This method yields 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine with high purity and yield, making it suitable for large-scale production.

properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTYGQGYDUZEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine

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